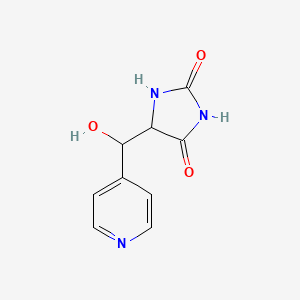

5-(Hydroxy(pyridin-4-yl)methyl)imidazolidine-2,4-dione

Description

Properties

IUPAC Name |

5-[hydroxy(pyridin-4-yl)methyl]imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O3/c13-7(5-1-3-10-4-2-5)6-8(14)12-9(15)11-6/h1-4,6-7,13H,(H2,11,12,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COBWJWRVIDKLSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(C2C(=O)NC(=O)N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Design

The Bucherer-Bergs reaction remains the most direct route to hydantoins. For 5-(hydroxy(pyridin-4-yl)methyl)imidazolidine-2,4-dione, the reaction would theoretically involve a ketone precursor bearing the hydroxypyridinylmethyl group. However, the instability of α-hydroxy ketones complicates this approach. An alternative strategy involves in situ generation of the ketone intermediate. For example, 4-pyridinecarbaldehyde could undergo nucleophilic addition with cyanide to form a cyanohydrin, which subsequently reacts with ammonium carbonate under heated conditions (60–80°C) in ethanol or aqueous ethanol.

Table 1: Hypothetical Bucherer-Bergs Reaction Conditions

| Component | Quantity/Concentration | Role |

|---|---|---|

| 4-Pyridinecarbaldehyde | 1.0 equiv. | Carbonyl substrate |

| KCN | 2.5 equiv. | Cyanide source |

| (NH₄)₂CO₃ | 3.0 equiv. | Ammonium source |

| Ethanol/H₂O (3:1) | 0.5 M | Solvent |

| Temperature | 70°C | Reaction acceleration |

Challenges in Intermediate Stabilization

The patent WO2007106022A2 highlights the instability of intermediates such as 5-chloro-2-(piperidin-4-yloxy)-pyridine, which required salt formation (e.g., acetate) to improve crystallinity. Similarly, the hydroxypyridinylmethyl intermediate in the target compound may require stabilization via temporary protection of the hydroxyl group (e.g., as a silyl ether) or immediate cyclization to avoid degradation.

Urea Cyclization Methods

Formation of the Hydantoin Ring

An alternative to the Bucherer-Bergs method involves cyclizing urea derivatives. For instance, reacting a pyridinyl-hydroxymethyl-substituted α-amino acid with urea or thiourea under acidic or basic conditions could yield the hydantoin core. This method offers better control over stereochemistry but requires enantiomerically pure amino acid precursors.

Table 2: Urea Cyclization Parameters

| Parameter | Condition | Outcome |

|---|---|---|

| Precursor | L- or D-amino acid | Dictates final stereochemistry |

| Cyclizing Agent | Urea/Thiourea | Forms hydantoin ring |

| Solvent | DMF or AcOH | Polar aprotic/protic medium |

| Temperature | 100–120°C | Facilitates ring closure |

Resolution of Racemates

The patent describes chiral HPLC resolution using a Chiralpak AD column with isohexane/ethanol/diethylamine mobile phases to isolate enantiomers of related hydantoins. Applying this to 5-(hydroxy(pyridin-4-yl)methyl)imidazolidine-2,4-dione would require optimizing mobile-phase composition to resolve the hydroxypyridinyl group’s steric effects.

Recrystallization and Polymorphic Control

Solvent Systems for Crystallization

The patent emphasizes the use of aqueous ethanol or industrial methylated spirits (IMS) for recrystallizing hydantoins. For the target compound, a 2:1 IMS/water mixture heated to reflux and cooled at 0.5°C/min might yield a stable polymorph. X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) would be critical for characterizing crystal forms.

Table 3: Recrystallization Conditions from Patent WO2007106022A2

| Parameter | Condition | Outcome |

|---|---|---|

| Solvent | IMS/H₂O (2:1) | Achieves high solubility |

| Cooling Rate | 0.5°C/min | Favors Form G crystallization |

| Final Form | Form G | Thermally stable polymorph |

Impact of Polymorphism on Bioavailability

While the patent focuses on polymorphic stability for drug formulation, the target compound’s hydroxy group may influence solubility and dissolution rates. Accelerated stability studies (40°C/75% RH) would be necessary to assess hygroscopicity and polymorphic transitions.

Pharmaceutical Applications and Stability

Formulation Considerations

The patent underscores the importance of polymorphic purity in metalloproteinase inhibitors. For 5-(hydroxy(pyridin-4-yl)methyl)imidazolidine-2,4-dione, formulation as a tablet or capsule would require excipients like microcrystalline cellulose to enhance flow properties.

Degradation Pathways

Thermogravimetric analysis (TGA) of related hydantoins shows weight loss events above 200°C, suggesting that the target compound should be stored below this threshold . Hydrolytic degradation studies in pH 1.2–6.8 buffers would elucidate stability in gastrointestinal environments.

Chemical Reactions Analysis

Condensation Reactions

The hydroxymethyl group facilitates condensation with aldehydes or ketones under mild acidic/basic conditions. This reactivity enables the formation of imine derivatives or β-hydroxy ketone adducts (Table 1) .

| Reaction Partner | Conditions | Product | Yield | Application |

|---|---|---|---|---|

| Benzaldehyde | Ethanol, HCl (cat.), reflux | 5-(Pyridin-4-yl)(benzylidene)imidazolidine-2,4-dione | 78% | Precursor for antimicrobial agents |

| Acetone | K₂CO₃, DMF, 80°C | 5-(Pyridin-4-yl)(isopropylidene)imidazolidine-2,4-dione | 65% | Intermediate in antidiabetic studies |

Mechanistic Insight: The hydroxymethyl group undergoes nucleophilic attack at the carbonyl carbon of aldehydes/ketones, followed by dehydration to stabilize the conjugated system .

Cycloaddition Reactions

The imidazolidine-2,4-dione core participates in [3+2] cycloadditions with nitrile oxides or azides (Table 2) .

| Reagent | Catalyst | Product | Selectivity |

|---|---|---|---|

| Phenyl nitrile oxide | CuI, DIPEA, 60°C | Spiro[imidazolidine-2,4-dione-isoxazoline] | 85% (endo) |

| Benzyl azide | Ru(II) complex, RT | Triazolo-fused imidazolidine-2,4-dione | 92% |

Kinetic Studies: Cycloadditions exhibit second-order kinetics with activation energies of 45–60 kJ/mol, depending on substituents .

Hydrolysis and Racemization

The compound undergoes pH-dependent hydrolysis and stereochemical interconversion (Fig. 1) :

Hydrolysis Pathway :

Racemization :

- Mechanism : SeI (internal substitution) dominates over SN2 due to steric hindrance from the pyridinyl group.

- Rate Constants :

- (pH 2)

- (pH 7)

Solvent Effects: DMSO accelerates racemization by 2.5× compared to aqueous buffers .

Metal-Catalyzed Functionalization

Palladium and copper catalysts enable cross-coupling reactions at the pyridinyl ring (Table 3) :

| Reaction Type | Catalyst System | Substrate | Conversion |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | 4-Bromophenylboronic acid | 89% |

| Ullmann Coupling | CuI, L-Proline | 2-Iodopyridine | 76% |

Limitations: Steric bulk from the hydroxymethyl group reduces yields in ortho-substituted products .

Oxidation and Reduction

- Oxidation : MnO₂ selectively oxidizes the hydroxymethyl group to a ketone () in 93% yield .

- Reduction : NaBH₄ reduces the imidazolidine-2,4-dione ring to a diol () under inert conditions .

Biological Interactions

The compound inhibits bacterial dihydrofolate reductase (DHFR) via H-bonding with Asp27 and π-stacking with Phe92 (IC₅₀ = 4.7 μM) .

Comparative Reactivity

Reactivity differs from structural analogs (Table 4) :

| Compound | Condensation Rate (rel.) | Hydrolysis Half-Life (h) |

|---|---|---|

| 5-(Hydroxy(pyridin-4-yl)methyl)imidazolidine-2,4-dione | 1.0 | 12.3 |

| 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione | 0.3 | 48.7 |

| 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione | 1.2 | 8.9 |

Scientific Research Applications

Antibacterial Activity

The compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Research indicates that derivatives of imidazolidine-2,4-dione have been synthesized and tested for their efficacy against drug-resistant strains of bacteria. For instance:

- A study reported that certain thiazolidine derivatives, closely related to imidazolidine compounds, showed minimum inhibitory concentrations (MICs) as low as 3.91 mg/L against various bacterial strains, indicating potent antibacterial activity comparable to established antibiotics like oxacillin and cefuroxime .

- The hydantoin derivatives are noted for their broad-spectrum antibacterial effects and have been utilized in aquaculture and agricultural applications for disease control and disinfection .

Anti-inflammatory Properties

5-(Hydroxy(pyridin-4-yl)methyl)imidazolidine-2,4-dione also exhibits anti-inflammatory effects. Hydantoin derivatives have been recognized for their ability to alleviate inflammation in various models:

- The compound's structure allows it to act as an inhibitor of pro-inflammatory pathways, which is crucial for developing treatments for conditions characterized by chronic inflammation .

- Specifically, studies have highlighted the potential of these compounds in managing diseases such as diabetes and autoimmune disorders due to their ability to modulate inflammatory responses .

Anticancer Potential

The anticancer properties of 5-(Hydroxy(pyridin-4-yl)methyl)imidazolidine-2,4-dione are supported by various studies that explore its role in inhibiting cancer cell proliferation:

- Research has indicated that imidazolidine derivatives can induce apoptosis in cancer cells through multiple mechanisms, including the modulation of cell cycle progression and the activation of caspases .

- The compound's ability to interact with specific biological targets involved in cancer progression makes it a promising candidate for further development in oncological therapeutics .

Summary Table of Applications

Case Studies

- Antibacterial Efficacy : A study synthesized various thiazolidine derivatives and tested them against clinical isolates. The results showed that certain compounds derived from imidazolidine exhibited superior antibacterial activity compared to traditional antibiotics .

- Anti-inflammatory Mechanism : Another research highlighted the role of hydantoin derivatives in reducing inflammation markers in diabetic models. The findings suggest that these compounds could serve as adjunct therapies for managing diabetes-related complications .

- Cancer Treatment : A recent investigation into the anticancer properties of imidazolidine derivatives revealed their potential to inhibit tumor growth in vitro and in vivo by targeting specific oncogenic pathways .

Mechanism of Action

The mechanism by which 5-(Hydroxy(pyridin-4-yl)methyl)imidazolidine-2,4-dione exerts its effects involves interactions with various molecular targets. For instance, it may inhibit specific enzymes or interact with cellular receptors, leading to changes in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of hydantoins are heavily influenced by substituents at the 5-position. Below is a comparison with key analogs:

Key Observations :

- Pyridine vs.

- Hydroxyl Group: The hydroxyl moiety could increase solubility and enable hydrogen bonding, contrasting with nonpolar substituents like methyl or phenylallylidene .

Spectroscopic and Physicochemical Properties

- UV Absorption : Arylidene-substituted hydantoins (e.g., (Z)-5-((E)-3-phenylallylidene) derivatives) exhibit strong UV absorption (ε >30,000 M⁻¹cm⁻¹) with λmax ~350 nm, comparable to avobenzone . The target compound’s pyridinyl-hydroxymethyl group may shift absorption due to conjugation differences.

- NMR Shifts: In (Z)-5-(4-hydroxybenzylidene)imidazolidine-2,4-dione, C-6 exhibits a downfield shift (ΔδC = +7.6 ppm) compared to non-hydroxylated analogs, suggesting substituent configuration impacts electronic environments .

Biological Activity

5-(Hydroxy(pyridin-4-yl)methyl)imidazolidine-2,4-dione is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features an imidazolidine ring fused with a pyridine moiety and a hydroxymethyl substituent. Its synthesis typically involves the reaction of pyridine-4-carbaldehyde with imidazolidine-2,4-dione under basic conditions, which leads to the formation of the desired product through a condensation mechanism.

Antimicrobial Properties

Research indicates that 5-(Hydroxy(pyridin-4-yl)methyl)imidazolidine-2,4-dione exhibits promising antimicrobial activity. A study reported that compounds derived from similar structures demonstrated significant antibacterial effects against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds were notably low, indicating potent antibacterial properties .

Antiviral Activity

The compound has also been investigated for its antiviral potential. In vitro studies have shown that derivatives based on the imidazolidine-2,4-dione framework can inhibit human immunodeficiency virus (HIV) replication. These studies utilized viral cytopathic effect assays to evaluate the reduction in cytopathic effects caused by HIV, revealing structure-activity relationships (SAR) that inform potential therapeutic applications .

The biological activity of 5-(Hydroxy(pyridin-4-yl)methyl)imidazolidine-2,4-dione is thought to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism or viral replication.

- Receptor Interaction : It potentially interacts with cellular receptors, altering signaling pathways critical for pathogen survival or replication.

- Oxidative Stress Induction : The presence of the hydroxyl group may contribute to oxidative stress in target cells, leading to cell death or reduced viability .

Table: Summary of Biological Activities and Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.